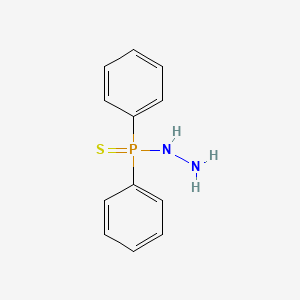

P,P-diphenylphosphinothioic hydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

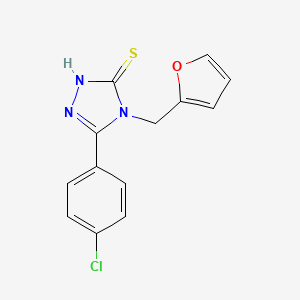

P,P-diphenylphosphinothioic hydrazide: is a chemical compound with the molecular formula C₁₂H₁₃N₂PS and a molecular weight of 248.28 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes a phosphinothioic group bonded to a hydrazide moiety, making it a valuable reagent in various chemical reactions and studies.

Aplicaciones Científicas De Investigación

Spectrophotometric Analysis in Biological Liquids

P,P-diphenylphosphinothioic hydrazide has been studied for its potential in spectrophotometric determination within biological liquids. Evgen’ev et al. (1995) developed a spectrophotometric method for determining the content of such compounds in biological media, highlighting their importance in analytical chemistry and biological research. This method is notable for its selectivity and sensitivity, critical factors in biological and medical analysis (Evgen’ev et al., 1995).

Synthesis and Properties of Polymeric Materials

The compound has applications in the synthesis of polymeric materials. Hsiao and Chang (2000) demonstrated its use in creating poly(imide-hydrazide)s and poly(amide-imide-hydrazide)s, emphasizing its role in developing advanced materials with specific structural and physical properties (Hsiao & Chang, 2000).

Catalytic Activity in Chemical Reactions

The catalytic activity of this compound in chemical reactions is another significant area of research. Yanchuk et al. (2003) studied its role in the reaction with phenyl isocyanate, providing insights into the compound's catalytic mechanisms and potential applications in various chemical syntheses (Yanchuk et al., 2003).

Neurotropic Activity

Liorber et al. (1986) explored the neurotropic activity of compounds related to this compound, suggesting potential applications in treating various nervous conditions. This highlights its significance in neuropharmacology and neuroscience research (Liorber et al., 1986).

Anticancer and Antioxidant Applications

Research by Awad et al. (2018) explored the synthesis of compounds based on this compound with applications in cancer treatment and antioxidant properties. This underscores its potential in pharmaceutical development and therapeutic research (Awad et al., 2018).

Liquid Crystalline Behavior in Chemistry

Du et al. (2021) studied hydrazide-functionalized compounds, including derivatives of this compound, for their liquid crystalline behavior. This research contributes to our understanding of such compounds in materials science and their applications in creating advanced materials with specific properties (Du et al., 2021).

Safety and Hazards

The Safety Data Sheet (SDS) for P,P-diphenylphosphinothioic hydrazide includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety and hazard information, it is recommended to refer to the SDS.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of P,P-diphenylphosphinothioic hydrazide typically involves the reaction of diphenylphosphinothioic chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Propiedades

IUPAC Name |

diphenylphosphinothioylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N2PS/c13-14-15(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFDYBHUUOGHNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368186 |

Source

|

| Record name | P,P-diphenylphosphinothioic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41309-60-8 |

Source

|

| Record name | P,P-diphenylphosphinothioic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1363866.png)

![4-Allyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1363869.png)

![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol](/img/structure/B1363873.png)

![4-[2-(3-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363901.png)

![(E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363906.png)